molecular formula C8H12BNO2S B12975610 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole

Cat. No.: B12975610
M. Wt: 197.07 g/mol
InChI Key: GYAKXIWLPUGPCZ-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is an organic compound that features a boron-containing heterocyclic ring fused with an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole typically involves the reaction of isothiazole derivatives with boronic esters. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a boron source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron-containing intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with nucleophilic sites in biological molecules, while the isothiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isothiazole is unique due to its combination of a boron-containing heterocycle and an isothiazole ring.

Properties

Molecular Formula

C8H12BNO2S

Molecular Weight

197.07 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,2-thiazole

InChI

InChI=1S/C8H12BNO2S/c1-8(2)5-11-9(12-6-8)7-3-4-10-13-7/h3-4H,5-6H2,1-2H3

InChI Key

GYAKXIWLPUGPCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=NS2

Origin of Product

United States

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